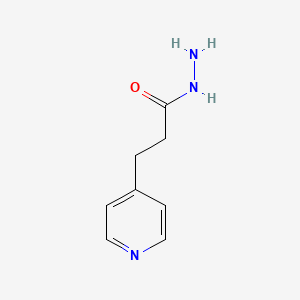

3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylpropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,1-2,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLNYIUUUOPZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 4 Yl Propanehydrazide and Its Derivatives

Precursor Synthesis Strategies

The efficient synthesis of 3-(pyridin-4-yl)propanehydrazide often relies on the availability of suitable precursors. A common precursor is a derivative of 3-(pyridin-4-yl)propanoic acid. For instance, the synthesis of related hydrazides has been achieved by starting with the corresponding carboxylic acid, which is then converted to an ester. This esterification step is a crucial precursor-forming reaction. For example, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid has been converted to its methyl ester as a preliminary step. acs.org This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the desired hydrazide. acs.org

Direct Synthesis Routes to this compound

The direct synthesis of this compound typically involves the reaction of a 3-(pyridin-4-yl)propanoic acid derivative with a hydrazine source.

Conventional Reaction Pathways

The most common and conventional method for synthesizing hydrazides is the reaction of a carboxylic acid ester with hydrazine hydrate. acs.orguobaghdad.edu.iq In the context of this compound, this would involve the initial preparation of an alkyl 3-(pyridin-4-yl)propanoate. This ester is then typically refluxed with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), to yield the desired hydrazide. uobaghdad.edu.iq The reaction of an ester with hydrazine hydrate is a well-established and widely used method for the formation of hydrazides. researchgate.net

Alternatively, the synthesis can proceed through an acid chloride. The 3-(pyridin-4-yl)propanoic acid can be converted to the more reactive 3-(pyridin-4-yl)propanoyl chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate to afford this compound. This method is often efficient but requires careful handling of the reactive acid chloride intermediate.

A specific example of a related synthesis involves the reaction of ethyl 2-bromopropionate with 4-(pyren-1-ylmethyl)phthalazin-1(2H)-one to produce an ester derivative, which is a precursor for the corresponding hydrazide. mdpi.com This highlights the general principle of forming an ester and then converting it to a hydrazide. mdpi.com

Green Chemistry Approaches to Hydrazide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of hydrazides to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation has been successfully employed in the synthesis of various hydrazide derivatives. dergipark.org.tr For instance, the esterification of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid and its subsequent hydrazinolysis to the corresponding propanehydrazide were significantly accelerated using microwave irradiation, with reaction yields improving from 82% to 98.81% for esterification and 74.94% to 95.12% for hydrazinolysis. acs.org This demonstrates the potential for microwave-assisted methods to be applied to the synthesis of this compound, offering a faster and more efficient alternative to conventional refluxing. acs.org

Table 1: Comparison of Conventional and Microwave-Assisted Hydrazide Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 4 h | Moderate | nih.gov |

| Microwave-Assisted | 15 min | 70% | nih.gov |

This interactive table allows for a direct comparison of the efficiency of different synthetic methods.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govresearchgate.net This method, known as sonochemistry, can lead to higher yields and shorter reaction times. nih.gov The synthesis of various heterocyclic compounds, including those with a hydrazide moiety, has been successfully achieved using ultrasound irradiation. nih.gov For example, the synthesis of 1,2,4-triazole (B32235) derivatives from a propanehydrazide precursor was found to be more efficient under ultrasound conditions compared to conventional methods. nih.gov This suggests that the synthesis of this compound from its corresponding ester and hydrazine hydrate could be effectively promoted by ultrasound, offering a greener and more efficient synthetic route. nih.gov

Derivatization Strategies of this compound

This compound is a versatile intermediate that can be readily derivatized to create a diverse library of compounds with potential biological activities. researchgate.netmdpi-res.com The presence of the reactive hydrazide moiety allows for a variety of chemical transformations.

A primary derivatization strategy involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazone derivatives. This reaction is widely used to introduce different aryl and heteroaryl groups into the final molecule. dergipark.org.trresearchgate.net For example, 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide has been reacted with a range of carbonyl-containing substrates to generate new hydrazone compounds. nih.gov Similarly, this compound can be reacted with substituted benzaldehydes to yield N'-[(substituted-phenyl)methylidene]-3-(pyridin-4-yl)propanehydrazides.

Another common derivatization involves the cyclization of the hydrazide or its derivatives to form various five- and six-membered heterocyclic rings. For instance, hydrazides can be used as precursors for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.netresearchgate.net The reaction of a hydrazide with carbon disulfide in the presence of a base, followed by treatment with an appropriate reagent, can lead to the formation of these heterocyclic systems. researchgate.net These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the exploration of structure-activity relationships. researchgate.net

Formation of Hydrazone Derivatives (Schiff Bases)

The formation of hydrazones, commonly known as Schiff bases, is a cornerstone of hydrazide chemistry. This reaction involves the condensation of the primary amine group (-NH2) of the hydrazide with a carbonyl compound, typically an aldehyde or a ketone. For this compound, this process is generally carried out by refluxing the hydrazide with the chosen aldehyde or ketone in a suitable solvent, such as ethanol. wjpmr.com Often, a catalytic amount of a weak acid like glacial acetic acid is added to facilitate the dehydration reaction. nih.gov

This straightforward condensation yields N'-substituted hydrazones, where the substituent is derived from the carbonyl precursor. The reaction is versatile, accommodating a wide range of aromatic and heteroaromatic aldehydes. wjpmr.com The general scheme involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N) bond of the hydrazone. nih.govmdpi.com The resulting hydrazone derivatives exist as E/Z geometric isomers due to the restricted rotation around the C=N double bond. mdpi.com

Table 1: Examples of Aldehydes Used in Hydrazone Synthesis with Hydrazide Scaffolds This table is illustrative of the types of reactants used in hydrazone synthesis with various hydrazides, as described in the literature.

| Aldehyde Reactant | Resulting Hydrazone Substituent | Reference |

|---|---|---|

| Benzaldehyde | Benzylidene | mdpi.com |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)methylidene | mdpi.com |

| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methylidene | mdpi.com |

| Pyridine-3-carbaldehyde | (Pyridin-3-yl)methylidene | |

| Various aromatic/heteroaromatic aldehydes | (Aromatic/heteroaromatic)methylidene | wjpmr.com |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles, Pyrazoles, Triazoles)

The this compound core is an excellent starting material for the synthesis of various five-membered heterocyclic rings. The hydrazide functional group provides the necessary nitrogen atoms and reactivity for cyclization reactions.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common target accessible from hydrazide precursors. One established method involves the oxidative cyclization of N-acylhydrazides. This can be achieved by treating the hydrazide with a dehydrating agent like phosphorus oxychloride (POCl3) or acetic anhydride (B1165640). farmaciajournal.comijper.org For instance, this compound can be acylated and then cyclized. Another direct approach involves reacting the hydrazide with carbon disulfide in a basic medium, which, after an overnight reflux and subsequent acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. mdpi.com

Pyrazoles: Pyrazoles are readily synthesized through the condensation of hydrazides or hydrazines with 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org A typical procedure involves refluxing this compound with a compound like acetylacetone (B45752) in a solvent such as absolute ethanol. farmaciajournal.com This reaction leads to the formation of a (3,5-dimethyl-1H-pyrazol-1-yl)methanone derivative, effectively incorporating the hydrazide's nitrogen atoms into the newly formed pyrazole (B372694) ring. farmaciajournal.com

Triazoles: The synthesis of 1,2,4-triazoles from this compound often proceeds through a multi-step sequence. A common route involves the initial conversion of the hydrazide to a thiosemicarbazide (B42300) intermediate. raco.cat This is achieved by reacting the hydrazide with an isothiocyanate or ammonium (B1175870) thiocyanate (B1210189). researchgate.net The resulting thiosemicarbazide can then undergo alkaline cyclization, where the thiol group is eliminated, to form the stable 1,2,4-triazole ring. researchgate.net Alternatively, oxidative intramolecular cyclization of pre-formed hydrazones can also lead to fused triazole systems. raco.cat

Table 2: Reagents for Cyclization of Hydrazides into Heterocycles

| Target Heterocycle | Typical Reagent(s) | Reference |

|---|---|---|

| 1,3,4-Oxadiazole | Phosphorus oxychloride (POCl3), Acetic Anhydride, Carbon Disulfide (CS2) | farmaciajournal.comijper.orgmdpi.com |

| Pyrazole | Acetylacetone, other 1,3-dicarbonyls | farmaciajournal.comnih.gov |

| 1,2,4-Triazole | Ammonium thiocyanate followed by alkaline cyclization | researchgate.net |

Acyl Hydrazone Formation and Related Condensations

Acyl hydrazones are a specific class of hydrazones characterized by an acyl group attached to the nitrogen atom adjacent to the carbonyl group of the hydrazide. These compounds are synthesized by condensing an acylhydrazide with an aldehyde or ketone. nih.gov The synthesis of the precursor acylhydrazide can be achieved by reacting a primary hydrazide, such as this compound, with an acylating agent like an acid chloride or anhydride.

The resulting N-acylhydrazide is then condensed with a carbonyl compound, as described in the formation of Schiff bases (Section 2.3.1). These N-acyl hydrazones (NAHs) possess a distinct structural feature with two geometric isomers (E/Z) and two conformers due to rotation around the C-N amide bond. mdpi.com This class of compounds is noted for its straightforward synthesis and versatile chemical properties. mdpi.comnih.gov

Incorporation into Complex Molecular Scaffolds (e.g., Pyridinone, Pyrazolidinedione Derivatives)

The reactivity of this compound and its derivatives allows for their incorporation into more complex and fused heterocyclic systems.

Pyridinone Derivatives: The hydrazide or hydrazone moiety can be tethered to a pre-existing pyridinone ring or can participate in its formation. For example, research has demonstrated the synthesis of indole (B1671886) acylhydrazone derivatives of 4-pyridone. nih.gov In such structures, a 4-pyridone-2-carbaldehyde is condensed with a hydrazide, linking the two heterocyclic systems through a hydrazone bridge. nih.gov Furthermore, aminopyrazoles, which can be derived from hydrazines, are key intermediates in the synthesis of fused pyrazolo[3,4-b]pyridine systems, which contain a pyridinone-like structure. mdpi.com

Pyrazolidinedione Derivatives: Pyrazolidine-3,5-diones can be synthesized by reacting hydrazines or hydrazides with malonic acid derivatives, such as diethyl malonate, often in the presence of a base. researchgate.netresearchgate.net A plausible synthetic route would involve the condensation of this compound with a suitable malonic ester to construct the five-membered pyrazolidinedione ring, which is characterized by two carbonyl groups at positions 3 and 5. The reaction proceeds via a cyclocondensation mechanism. researchgate.netjksus.org

Stereochemical Considerations in the Synthesis of Chiral Analogs

Introducing chirality into derivatives of this compound can be achieved through several synthetic strategies. A primary method involves the use of chiral starting materials. For instance, chiral hydrazones can be synthesized by condensing a standard aldehyde with a chiral hydrazide, such as (S)-lactic acid hydrazide, which incorporates a stereocenter into the hydrazide backbone. researchgate.net This approach ensures the formation of a chiral product whose stereochemistry is dictated by the initial chiral precursor.

Another strategy is to react the achiral this compound with a chiral aldehyde or ketone. The resulting diastereomeric hydrazones could then potentially be separated using chromatographic techniques.

Elucidation of Structure and Characterization Techniques

Spectroscopic Analysis of 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE and Its Derivatives

Spectroscopic techniques are fundamental in determining the structure of this compound and its derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their chemical bonds, atomic connectivity, and electronic properties can be obtained.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound and its derivatives. The absorption or scattering of infrared radiation corresponds to the vibrational modes of specific chemical bonds within the molecule.

In derivatives of this compound, characteristic vibrational bands are observed. For instance, the N-H stretching vibrations of the amide group are typically found in the range of 3198-3300 cm⁻¹. dergipark.org.tr The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band between 1651 cm⁻¹ and 1660 cm⁻¹. dergipark.org.tr Furthermore, the C=N stretching of hydrazone derivatives is observed around 1600-1622 cm⁻¹. dergipark.org.tr For a derivative, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, the N-H stretch is observed at 3247 cm⁻¹, the amide C=O at 1667 cm⁻¹, and SO2 stretches at 1317 and 1153 cm⁻¹. In another example, the IR spectrum of N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide showed characteristic bands confirming its structure. researchgate.net

The aromatic C-H stretching vibrations of the pyridine (B92270) ring are also identifiable. For example, a theoretical study on a related molecule showed symmetric C-H stretching of a phenyl ring at 3061 cm⁻¹ and asymmetric stretching at 3022 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1430–1625 cm⁻¹ region. The table below summarizes key FT-IR data for derivatives of propanehydrazide.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretching | 3198-3300 | dergipark.org.tr |

| Amide C=O | Stretching | 1651-1660 | dergipark.org.tr |

| Hydrazone C=N | Stretching | 1600-1622 | dergipark.org.tr |

| Sulfonyl S=O | Stretching | 1317, 1153 | |

| Aromatic C-H | Stretching | ~3061 | |

| Aromatic C=C | Stretching | 1430-1625 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of propanehydrazide derivatives, the chemical shifts, splitting patterns, and integration of the signals reveal the structure. For example, in a series of flurbiprofen (B1673479) hydrazide-hydrazones, the amide proton (NH) appears as a singlet in the range of δ 11.27-12.18 ppm. dergipark.org.tr The proton of the CH=N group in hydrazones shows up as a singlet between δ 7.76 and 8.77 ppm. dergipark.org.tr Aromatic protons of the pyridine ring and other substituted phenyl groups typically resonate in the region of δ 6.64-8.58 ppm. dergipark.org.tr For N'-(pyridin-4-yl)acetamide, the pyridyl protons appear at δ 7.54 and 8.47 ppm. rsc.org

The ¹³C NMR spectra provide complementary information. The carbonyl carbon (C=O) of the amide group in flurbiprofen hydrazide-hydrazones is observed at δ 169.73-174.77 ppm. dergipark.org.tr The carbon of the CH=N group resonates around δ 149.56-149.64 ppm. dergipark.org.tr Aromatic carbons, including those of the pyridine ring, are found in the range of δ 115.28-137.73 ppm. dergipark.org.tr For N'-(pyridin-4-yl)acetamide, the pyridyl carbons are observed at δ 150.20, 145.94, and 113.81 ppm. rsc.org

The following table presents typical NMR data for derivatives of propanehydrazide:

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Amide (NH) | 11.27-12.18 | dergipark.org.tr |

| ¹H | Hydrazone (CH=N) | 7.76-8.77 | dergipark.org.tr |

| ¹H | Aromatic (Ar-H) | 6.64-8.58 | dergipark.org.tr |

| ¹³C | Amide (C=O) | 169.73-174.77 | dergipark.org.tr |

| ¹³C | Hydrazone (C=N) | 149.56-149.64 | dergipark.org.tr |

| ¹³C | Aromatic (Ar-C) | 115.28-137.73 | dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound and its derivatives corresponds to the promotion of electrons from lower to higher energy orbitals.

For a series of flurbiprofen hydrazide-hydrazones, the UV-Vis spectra, typically recorded in methanol (B129727), show absorption maxima (λmax) at various wavelengths. For instance, (E)-N'-(pyridin-4-ylmethylene)-2-(2-fluorobiphenyl-4-yl)propanehydrazide exhibits λmax values at 335, 244, and 202 nm. dergipark.org.tr These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the hydrazone moiety. The specific position and intensity of these bands can be influenced by the substituents on the aromatic rings.

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rug.nl

Techniques like electrospray ionization (ESI-MS) are commonly used to generate ions from the sample for analysis. rug.nl For example, the HRMS (ESI+) of 2-(pyridin-3-yl)acetohydrazide (B27526) showed a [M+H]⁺ ion at m/z 151.0865, which is consistent with its calculated mass. semanticscholar.org Similarly, derivatives of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide show the corresponding M+1 peaks in their mass spectra, confirming their molecular weights. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of synthesized compounds.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction studies have been used to confirm their structures. dergipark.org.tr The data collection is often performed on a diffractometer, and the structure is solved and refined using specialized software. dergipark.org.trresearchgate.net The resulting crystal structure reveals the spatial orientation of the pyridine ring, the propanehydrazide chain, and any substituents. Intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the stability of the crystal packing, can also be analyzed in detail. iucr.org For example, the crystal structure of a related compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, was determined using this method, providing detailed geometric parameters. researchgate.net

Elemental Composition Analysis (e.g., CHN Analysis)

Elemental analysis, such as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This analysis provides an empirical formula for the molecule, which can be compared with the theoretical composition calculated from the proposed structure.

For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. dergipark.org.tr The experimentally determined percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula. For instance, for a flurbiprofen hydrazide-hydrazone derivative, the calculated elemental analysis was C, 64.78%; H, 4.35%; N, 7.55%, while the found values were C, 64.64%; H, 4.20%; N, 7.55%. dergipark.org.tr This close correlation provides strong evidence for the purity and correctness of the assigned structure.

Computational Chemistry and Theoretical Investigations of 3 Pyridin 4 Yl Propanehydrazide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the structural, electronic, and spectroscopic properties of molecules. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular systems that may be difficult or impossible to study experimentally. In the context of 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE, quantum chemical calculations offer a powerful approach to understanding its fundamental characteristics at the atomic and molecular levels.

Density Functional Theory (DFT) is a prominent quantum chemical method employed for these investigations. DFT methods, such as B3LYP and M06-2X, combined with various basis sets like 6-311G(d,p), provide a balance between computational cost and accuracy for studying organic molecules. scirp.orgresearchgate.net These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic structure, which are crucial for elucidating the behavior and potential applications of the compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net

Conformational analysis is a critical extension of geometry optimization, especially for flexible molecules like this compound, which possesses several rotatable bonds. This analysis involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies. By identifying the lowest energy conformers, researchers can understand the preferred shapes the molecule adopts in different environments. This is particularly important as the conformation of a molecule can significantly influence its chemical reactivity and biological activity. For instance, in a related study of 2-pyridin-3-yl-benzo[d] uni-muenchen.demdpi.comoxazin-4-one derivatives, a comparative conformational analysis was crucial for building a common binding model into a biological target. researchgate.net

The optimized geometric parameters, such as bond lengths and bond angles, obtained from these calculations provide a detailed picture of the molecular structure. For example, in a study of similar heterocyclic compounds, DFT calculations accurately predicted bond lengths, such as the N=N bond, which were in good agreement with experimental data. ajchem-a.com

Table 1: Selected Optimized Geometrical Parameters for a Related Hydrazide Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.34 | |

| N-N | 1.38 | |

| C=O | 1.23 | C-N-N: 118 |

| C-C (ring) | 1.39 | N-N-C: 115 |

Note: Data presented is illustrative and based on typical values for similar structures found in computational studies.

Vibrational Frequency Analysis and Spectral Predictions

Vibrational frequency analysis is a powerful computational tool that provides theoretical predictions of a molecule's infrared (IR) and Raman spectra. scirp.org Following geometry optimization, this analysis calculates the frequencies of the normal modes of vibration. Each vibrational mode corresponds to a specific collective motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, as theoretical methods tend to overestimate these frequencies. researchgate.net The comparison between the predicted and experimental spectra allows for the detailed assignment of observed vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic stretching vibrations of C-H, N-H, and C=O bonds can be identified. scirp.org

These spectral predictions are invaluable for confirming the structure of a synthesized compound and for understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational properties. mdpi.comnih.gov For instance, the presence of hydrogen bonding can cause significant shifts in the vibrational frequencies of the involved functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O | Stretching | 1650 - 1700 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-N | Stretching | 1200 - 1350 |

Note: The wavenumbers are approximate and based on general ranges observed in computational studies of similar compounds.

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods provide several powerful tools for this analysis.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). ossila.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be easily excited. researchgate.net The distribution of the electron density in the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the pyridine (B92270) ring and the hydrazide group, while the LUMO may be distributed over the π-system of the pyridine ring.

Table 3: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.0 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.defaccts.de This analysis provides valuable information about the charge distribution, hybridization, and intramolecular interactions within the molecule.

In this compound, NBO analysis can elucidate the nature of the bonds within the pyridine ring and the hydrazide moiety, as well as the interactions between these two parts of the molecule.

Table 4: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C=C) | > 5.0 |

| LP(O) | σ(N-N) | 2.0 - 5.0 |

| σ(C-H) | σ*(C-C) | < 2.0 |

Note: LP denotes a lone pair. The values are representative and highlight common types of interactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. mdpi.comresearchgate.net

Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas correspond to regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydrazide group would likely exhibit positive potential, making them potential sites for nucleophilic interactions. d-nb.info This information is crucial for predicting the molecule's intermolecular interactions and chemical reactivity. uni-muenchen.de

Intermolecular Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCIplot) index are computational methods used to analyze the electron density of a molecule to characterize chemical bonds and weaker noncovalent interactions. rsc.orgjussieu.fr QTAIM defines atoms and bonds based on the topology of the electron density, identifying bond critical points (BCPs) that signify the presence of an interaction between atoms. rsc.org The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), help classify the nature and strength of the interaction. rsc.org

NCIplot analysis complements QTAIM by visualizing noncovalent interactions in three-dimensional space. jussieu.fr It is based on the reduced density gradient (RDG), which produces surfaces that highlight different types of interactions. jussieu.fr These surfaces are color-coded based on the electron density and the sign of the second Hessian eigenvalue (λ₂), allowing for the differentiation of stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). researchgate.net

In studies of related pyridine and hydrazide-containing structures, these methods have been crucial for understanding their supramolecular assembly. For instance, QTAIM and NCIplot analyses on a mercury(II) complex containing a nicotinohydrazide ligand confirmed the presence of Hg···N spodium bonds and weaker hydrogen bonds, which were visualized as distinct isosurfaces. urfu.ru Similarly, in copper(II) complexes with (pyridine-2-yl)methylenenicotinohydrazide, QTAIM/NCIplot analysis revealed that π-stacking interactions were characterized by a green reduced density gradient isosurface enveloping the pyridine rings, confirming the nature of these stabilizing forces. rsc.org For pyridine hydrazone photoswitches, QTAIM has been used to examine the intramolecular hydrogen bonds by analyzing the properties of bond and ring critical points, providing quantitative data on their stability. rsc.org

While specific QTAIM and NCIplot data for this compound is not detailed in the provided results, the application of these methods to analogous structures demonstrates their power in elucidating the complex network of noncovalent interactions that govern molecular recognition and crystal packing.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. nih.gov This method is instrumental in structure-based drug design for screening virtual libraries of compounds and understanding their potential mechanisms of action. For the class of propanehydrazide derivatives, molecular docking studies have been performed to evaluate their potential as inhibitors of various biological targets.

Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A more negative value typically indicates a stronger and more stable interaction. Docking simulations also predict the binding mode, which is the three-dimensional conformation of the ligand within the active site of the protein.

Studies on compounds structurally related to this compound have shown promising binding affinities against various targets. For example, a derivative, 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide, exhibited a binding score of -7.51 kcal/mol against bacterial DNA gyrase, which was superior to the reference drug ciprofloxacin. researchgate.net Another study on a naproxen-based hydrazide derivative targeting the main protease of SARS-CoV-2 reported a binding energy of -8.1 kcal/mol. nih.gov These findings suggest that the propanehydrazide scaffold can be effectively accommodated in the binding pockets of various enzymes.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide (Compound 6d) | Bacterial DNA Gyrase | -7.51 | researchgate.net |

| (E)-N'-(1-(4-bromophenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide | SARS-CoV-2 Main Protease | -8.1 | nih.gov |

| 3-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]propane hydrazide | Cyclooxygenase-II (COX-2) | -4.44 | researchgate.net |

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for stabilizing the ligand-protein complex.

In docking studies of various hydrazide derivatives, several key interacting residues have been identified. For instance, a naproxen-based hydrazide formed crucial hydrogen bonds with His41 and Cys145 residues of the SARS-CoV-2 main protease. nih.gov In another study, hydrazide derivatives targeting colon cancer were found to interact with key residues such as glycine, isoleucine, arginine, and leucine. mdpi.com The hydroxyl moiety of 4-hydroxybenzhydrazides was shown to be important for forming hydrogen bonds with Phe295 in acetylcholinesterase and Pro102 in monoamine oxidase B. pensoft.net These interactions highlight the importance of the hydrazide functional group and associated scaffolds in anchoring the molecule within the active site. rsc.org

| Compound Class/Derivative | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Naproxen-based hydrazone | SARS-CoV-2 Main Protease | His41, Cys145 | Hydrogen Bonding | nih.gov |

| Hydrazide derivatives | Colon Cancer Target (6MTU) | Glycine, Isoleucine, Arginine, Leucine | General Binding | mdpi.com |

| Substituted pyridine derivatives | Lysine-specific demethylase 1 (LSD1) | Lys661, Asp555 | Key Residues | nih.gov |

| 4-hydroxybenzhydrazides | Acetylcholinesterase (AChE) | Phe295 | Hydrogen Bonding | pensoft.net |

| 4-hydroxybenzhydrazides | Monoamine Oxidase B (MAO-B) | Pro102 | Hydrogen Bonding | pensoft.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions. nih.govacs.org

The stability of the complex is typically evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its docked pose. mdpi.comnih.gov RMSF analysis provides information on the flexibility of individual amino acid residues, indicating which parts of the protein are stable and which are mobile upon ligand binding. mdpi.com

For pyridine and hydrazide-containing compounds, MD simulations have been used to validate docking results. In a study of new pyridine-based PKC agonists, MD simulations of the ligands in a phospholipid bilayer were crucial for understanding their behavior in a membrane environment, a factor not captured by standard docking. nih.govacs.org For a series of thiazole-clubbed pyridine scaffolds targeting the SARS-CoV-2 main protease, a 100 ns MD simulation confirmed the stability of the top-ranked compound in the binding pocket, with stable RMSD and RMSF values and a consistent number of hydrogen bonds throughout the simulation. mdpi.com Similarly, MD simulations of hydrazide derivatives with the COX-2 enzyme predicted that the compounds would remain dynamically stable over the simulation time, further confirming their high binding affinity. nih.gov These studies underscore the importance of MD simulations in refining and validating the predictions made by molecular docking.

Coordination Chemistry of 3 Pyridin 4 Yl Propanehydrazide

Ligand Characterization and Potential Coordination Sites

3-(Pyridin-4-yl)propanehydrazide is a molecule that incorporates two key functional groups known for their ability to coordinate with metal ions: a pyridine (B92270) ring and a hydrazide moiety (-C(=O)NHNH₂). The presence of these groups gives the ligand a versatile character with several potential donor atoms.

The primary potential coordination sites are:

Pyridine Nitrogen (N_py): The nitrogen atom of the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, making it a classic Lewis base capable of forming a coordinate bond with a metal center.

Carbonyl Oxygen (O_CO): The oxygen atom of the hydrazide's carbonyl group is a potential donor site. Coordination can occur while the ligand is in its neutral keto form.

Terminal Amino Nitrogen (N_NH₂): The nitrogen atom of the terminal amino group (-NH₂) of the hydrazide function also possesses a lone pair and can act as a donor site.

Furthermore, hydrazide ligands can undergo keto-enol tautomerism in solution, particularly in the presence of metal ions and varying pH. The enol form, -C(OH)=N-NH₂, introduces another potential coordination site:

Enolic Oxygen (O_enol): Upon deprotonation of the hydroxyl group in the enol tautomer, the resulting anionic oxygen becomes a strong donor atom for coordination.

This versatility allows this compound to act as a flexible ligand. Depending on the reaction conditions and the nature of the metal ion, it could coordinate in several ways:

Monodentate: Coordination could occur through the pyridine nitrogen only, leaving the hydrazide group uncoordinated.

Bidentate: The ligand could form a stable five-membered chelate ring by coordinating through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group. Alternatively, it could form a larger, and typically less stable, chelate ring involving the pyridine nitrogen and one of the hydrazide atoms. In its enolic form, it can chelate through the enolate oxygen and the azomethine nitrogen. nih.gov

Bridging Ligand: The pyridine nitrogen and the hydrazide group are separated by a flexible propyl chain. This separation could allow the ligand to bridge two different metal centers, potentially forming polynuclear complexes or coordination polymers.

The coordination behavior of similar pyridine-hydrazide ligands often involves chelation through the carbonyl oxygen and the azomethine nitrogen (of the enol form) or the pyridine nitrogen and the hydrazide group, leading to the formation of stable metal complexes. nih.govfrontiersin.org

Synthesis and Structural Characterization of Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Pd(II) Complexes)

There is no specific information available in the reviewed scientific literature regarding the synthesis and structural characterization of metal complexes derived from this compound. General procedures for synthesizing similar complexes often involve reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727), often with heating. nih.govunam.edu.naresearchgate.net Characterization would typically involve techniques such as IR and NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine the coordination mode and geometry of the resulting complex. Without experimental data, no data tables can be generated.

Theoretical Studies on Metal-Ligand Interactions

No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, focused on the metal-ligand interactions of this compound complexes have been found in the surveyed literature. Such studies on analogous systems are used to predict optimized geometries, analyze bonding, and interpret electronic spectra. mdpi.com

In Vitro and in Silico Biological Activity Mechanisms of 3 Pyridin 4 Yl Propanehydrazide and Its Derivatives

Antimicrobial Activity Mechanisms

The hydrazide-hydrazone scaffold is a significant pharmacophore known for a wide spectrum of bioactivities, including antimicrobial properties. researchgate.net Derivatives of 3-(pyridin-4-yl)propanehydrazide have been investigated for their potential to combat bacterial and fungal pathogens, as well as to interfere with bacterial communication systems.

The antibacterial effects of this compound derivatives are often attributed to their ability to inhibit essential bacterial enzymes. A prominent mechanism identified through extensive research is the inhibition of bacterial DNA gyrase.

One area of research involves quinoxaline-based derivatives, such as 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives. These compounds were designed based on the pharmacophoric features of the ciprofloxacin, a known DNA gyrase inhibitor. researchgate.netacs.org In vitro studies demonstrated that these derivatives exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain derivatives showed superior Minimum Inhibitory Concentration (MIC) values against S. aureus and S. pneumoniae compared to ciprofloxacin. researchgate.net DNA gyrase inhibition assays confirmed this mechanism, with the derivatives displaying lower IC₅₀ values than the reference drug, indicating a more potent inhibition of the enzyme. researchgate.net Molecular docking studies further supported these findings, showing that the compounds fit well into the enzyme's active site. researchgate.netacs.org

Another derivative, (S,E)-2-hydroxy-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanehydrazide, also known as pyridoxal (B1214274) lactohydrazone, has shown significant antibacterial activity. researchgate.net In silico molecular docking studies suggest that its mechanism may involve the inhibition of lipoteichoic acid synthase (LtaS), an enzyme crucial for the synthesis of a major component of the cell wall in Gram-positive bacteria. researchgate.net

Additionally, research on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed strong antibacterial activity against several Gram-positive bacteria, including S. aureus, E. faecalis, and S. pneumoniae. nih.gov Molecular docking studies predicted the possible modes of action, and these compounds also showed potential for low drug resistance development. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Bacterial Strain | MIC (µM) | Mechanism of Action | Reference |

| 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6d | S. aureus | 9.40 | DNA Gyrase Inhibition | researchgate.net |

| 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6e | S. aureus | 9.00 | DNA Gyrase Inhibition | researchgate.net |

| 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6d | S. pneumoniae | 4.70 | DNA Gyrase Inhibition | researchgate.net |

| 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6e | S. pneumoniae | 4.50 | DNA Gyrase Inhibition | researchgate.net |

| Ciprofloxacin | S. aureus | 12.07 | DNA Gyrase Inhibition | researchgate.net |

| (S,E)-2-hydroxy-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanehydrazide | S. aureus | 64 µg/mL | LtaS Inhibition (putative) | researchgate.net |

| (S,E)-2-hydroxy-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanehydrazide | E. coli | 64 µg/mL | LtaS Inhibition (putative) | researchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21d | S. aureus (ATCC 29213) | 2 µg/mL | Not specified | nih.gov |

The emergence of multidrug-resistant fungal strains necessitates the development of novel antifungal agents. mdpi.comnih.gov Derivatives of this compound, particularly those incorporating other heterocyclic systems like pyrazole (B372694) and oxadiazole, have demonstrated promising antifungal properties. researchgate.netnih.gov

A key mechanism of antifungal action for many azole-based drugs is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme vital for the biosynthesis of ergosterol (B1671047). mdpi.com Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. mdpi.comnih.gov Studies on pyrazole-oxazole hybrid molecules showed that they inhibit ergosterol synthesis in a manner similar to fluconazole. mdpi.comnih.gov In silico docking studies revealed that these compounds have a high affinity for the active site of CYP51 enzymes from various Candida species, often exceeding that of the reference drug fluconazole. mdpi.comnih.gov This strong correlation between in silico predictions and in vitro antifungal activity (MIC values) supports the proposed mechanism of action. mdpi.comnih.gov Other hydrazone derivatives have also shown the ability to target the fungal plasma membrane, leading to fungicidal effects. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. researchgate.netmdpi.com Inhibiting QS is an attractive anti-pathogenic strategy as it can disarm bacteria without exerting selective pressure that leads to resistance. mdpi.comnih.gov

Derivatives of this compound have been identified as potent quorum sensing inhibitors (QSIs). researchgate.net Specifically, pyridoxal lactohydrazone, a derivative formed from lactic acid hydrazide and pyridoxal, has been shown to significantly inhibit QS-related virulence factors in Pseudomonas aeruginosa. researchgate.net At sub-MIC concentrations, this compound reduced motility, alginate and pyocyanin (B1662382) production, and biofilm formation. researchgate.netresearchgate.net Molecular docking studies provided insight into the mechanism, suggesting that the pyridoxal ring of the compound has the potential to bind to and inhibit the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system. researchgate.net The inhibition of the LasR receptor prevents the activation of downstream virulence genes. researchgate.netmdpi.com Other pyridine (B92270) derivatives have also been found to inhibit the pqs quorum sensing system in P. aeruginosa, further highlighting the potential of this chemical scaffold in developing anti-virulence therapies. mdpi.comnih.gov

Table 2: Quorum Sensing Inhibition by a this compound Derivative This table is interactive. You can sort and filter the data.

| Compound | Target Organism | QS System Targeted | Proposed Mechanism | Reference |

| Pyridoxal lactohydrazone | Pseudomonas aeruginosa | Las | Inhibition of LasR protein | researchgate.net |

| 3-Hydroxypyridin-4(1H)-one derivative 16e | Pseudomonas aeruginosa | Pqs | Selective inhibition of pqs system | nih.gov |

Enzyme Inhibition Mechanisms

Beyond their antimicrobial properties, derivatives of this compound have been explored as inhibitors of enzymes crucial to the central nervous system, such as cholinesterases and monoamine oxidases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Pyridine and hydrazone derivatives have been designed as cholinesterase inhibitors, often acting as dual binding site inhibitors. mdpi.comnih.gov

The mechanism of these inhibitors often involves simultaneous interaction with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. researchgate.net This dual interaction can lead to potent, often mixed-type, inhibition. For example, various N'-(quinolin-4-ylmethylene)propanehydrazide derivatives have been synthesized and shown to be effective inhibitors of both AChE and BChE. nih.gov Kinetic studies of the most active compounds revealed a mixed-type inhibitory behavior for both enzymes. nih.gov Molecular docking studies have confirmed that these types of molecules can bridge the CAS and PAS within the enzyme's active site gorge. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Pyridine-Hydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4e | AChE | 0.69 | Mixed-type | nih.gov |

| N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4e | BChE | 26.00 | - | nih.gov |

| N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4h | AChE | 7.04 | - | nih.gov |

| N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4h | BChE | 16.06 | Mixed-type | nih.gov |

| Pyrimidine diamine derivative 9 | EeAChE | 0.312 (Ki) | Mixed/Uncompetitive | nih.gov |

| Pyridine diamine derivative 22 | eqBChE | 0.099 (Ki) | Mixed/Uncompetitive | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.gov Selective inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors). nih.govmdpi.com

Numerous studies have demonstrated that hydrazone derivatives containing pyridine or other heterocyclic rings can act as potent and selective MAO inhibitors. nih.govmdpi.com For instance, a series of N-pyridyl-hydrazone derivatives showed specific and powerful inhibition of MAO-A. nih.gov In another study, pyridazinobenzylpiperidine derivatives were found to be highly selective inhibitors of MAO-B. mdpi.com The selectivity and potency are heavily influenced by the substituents on the aromatic rings of the molecule. mdpi.com

Kinetic studies have revealed that these inhibitions are often reversible and competitive in nature. mdpi.com In silico molecular docking has been instrumental in elucidating the binding modes of these inhibitors. nih.gov These studies show that the inhibitors interact with key amino acid residues and the FAD cofactor within the active site of the MAO isoforms, explaining their potency and selectivity. mdpi.com For example, interactions with residues like Tyr398 and Tyr326 in MAO-B have been shown to be crucial for the stability of the enzyme-inhibitor complex. mdpi.com

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Pyridine/Pyridazine (B1198779) Hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Selectivity | Reference |

| Pyridazinobenzylpiperidine derivative S5 | MAO-B | 0.203 | SI for MAO-B = 19.04 | mdpi.com |

| Pyridazinobenzylpiperidine derivative S16 | MAO-B | 0.979 | - | mdpi.com |

| Pyridazinobenzylpiperidine derivative S15 | MAO-A | 3.691 | - | mdpi.com |

| N-pyridyl-hydrazone derivative 2k (N-methylpyrrole moiety) | MAO-A | 6.12 | - | nih.gov |

| N-pyridyl-hydrazone derivative 2n (pyridine moiety) | MAO-A | 9.52 | - | nih.gov |

Cyclooxygenase (COX) Inhibition

The pyridazinone ring is recognized as a valuable scaffold for developing inhibitors of cyclooxygenase (COX), particularly those with a strong affinity for the COX-2 isoform. researchgate.net This has led to the design and synthesis of various pyridazinone derivatives with the aim of creating potent and safer anti-inflammatory agents. researchgate.net

A series of pyridazinone derivatives featuring an aryl or pyridyl group linked to position-6 via an ethenyl spacer have been synthesized and evaluated for their ability to preferentially inhibit COX-2 over COX-1. researchgate.net Several of these compounds, namely 2c, 2d, 2e, 2f, 3a, 3b, 3c, 3d, and 3e , demonstrated high potency as COX-2 inhibitors, with IC50 values in the nanomolar range. researchgate.net Furthermore, they exhibited significant selectivity for COX-2, with selectivity indices (SIs) ranging from 4 to 38. researchgate.net

Molecular docking studies of compounds 2d, 2f, 3c, and 3d within the active site of COX-2 revealed a binding mode similar to that of the known COX-2 inhibitor, celecoxib. researchgate.net This similarity in binding helps to explain their notable COX-2 inhibitory activity. researchgate.net These findings suggest that these pyridazinone derivatives are promising lead compounds for the development of new anti-inflammatory drugs with a potentially improved safety profile. researchgate.net

Similarly, novel pyrrolo[3,4-d]pyridazinone derivatives incorporating a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore have been synthesized and evaluated as selective COX-2 inhibitors. mdpi.com In vitro assessments showed that these new molecules are not cytotoxic and act as selective inhibitors of COX-2. mdpi.com Molecular modeling studies support these findings, indicating that these compounds occupy a position in the active site of COX-2 that is very similar to meloxicam. mdpi.com

Additionally, other research has focused on acyl and salicylic (B10762653) acid hydrazide derivatives as potential COX inhibitors. researchgate.net For instance, certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids have been investigated for their anti-inflammatory properties. researchgate.net One such derivative demonstrated potent and selective COX-2 inhibition in vitro. researchgate.net

Interactive Table: COX Inhibition Data

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2c | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 2d | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 2e | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 2f | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 3a | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 3b | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 3c | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 3d | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| 3e | COX-2 | Nano-molar range | 4-38 | researchgate.net |

| Derivative 4 | COX-1 | 117.8 | - | researchgate.net |

| Derivative 4 | COX-2 | 1.76 | - | researchgate.net |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme for the survival of both prokaryotic and eukaryotic cells, as it is involved in the synthesis of essential cellular components. rjraap.comresearchgate.net It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the production of cofactors necessary for the synthesis of nucleic acids and amino acids. asianpubs.orgnih.govmdpi.com Consequently, inhibiting DHFR is a well-established strategy for developing anticancer and antimicrobial agents. rjraap.comasianpubs.orgnih.gov

The pyridine nucleus is a known inhibitor of various receptor enzymes, and its derivatives have shown potential as DHFR inhibitors. asianpubs.org For instance, isoniazid (B1672263) (INH), a pyridine carbohydrazide, is a potent inhibitor of M. tuberculosis DHFR. asianpubs.org This has prompted in silico screening of INH and its Schiff bases against mammalian DHFR for potential anticancer activity. asianpubs.org

Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction of potential inhibitors with the DHFR active site. asianpubs.orgnih.gov These in silico methods help in prioritizing compounds for synthesis and further biological evaluation. asianpubs.org For example, docking analysis has been used to select potent inhibitors of human DHFR from a series of designed isoniazid aryl Schiff bases. asianpubs.org The binding modes of these compounds are often compared to known DHFR inhibitors like methotrexate (B535133) (MTX). asianpubs.orgnih.gov

The general binding mechanism of inhibitors to the DHFR active site involves interactions with a hydrophobic pocket. nih.gov The pterin (B48896) moiety of many inhibitors, for instance, binds in a similar fashion to the pterin portion of the natural substrate, folate, and engages in π-π stacking interactions with the nicotinamide (B372718) ring of the cofactor NADPH. nih.gov Specific hydrophobic contacts with amino acid residues such as Leu 22, Phe 31, and Pro 61 can significantly enhance the inhibitory potency of a compound. nih.gov

Exploration of Other Enzyme Targets (e.g., Kinases, Ribonucleotide Reductase)

Beyond COX and DHFR, derivatives of this compound and related structures have been investigated for their inhibitory activity against other enzyme targets, including kinases, which are crucial regulators of cell signaling pathways.

One area of focus has been the inhibition of protein kinases, which are frequently overexpressed or dysregulated in various cancers. researchgate.net The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a prominent target. researchgate.net Several heterocyclic compounds incorporating pyridine have been synthesized and evaluated for their cytotoxic properties, with some showing potential as EGFR inhibitors. researchgate.net For instance, a series of imidazo[1,2-a]pyridine-isoquinoline hybrids were synthesized and investigated for their anticancer activity, demonstrating potent EGFR inhibition. researchgate.net

Another kinase of interest is the c-Met proto-oncogene, which is involved in the HGF/MET signaling pathway, often deregulated in human cancers. acs.org A potent, orally active MET inhibitor has been discovered for cancer treatment. acs.org Furthermore, a novel series of triazolotriazines substituted with a CH2NH-linked pyridine were designed as dual c-Met/MDR inhibitors. reading.ac.uk One compound from this series, 12g , emerged as a highly potent c-Met kinase inhibitor with an IC50 value of 0.052 µM. reading.ac.uk

Cyclin-dependent kinases (CDKs) are also significant targets for anticancer drug development. ijrpr.com A series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been reported as potent CDK2 inhibitors. ijrpr.com One compound, 17 , exhibited broad antiproliferative efficacy against various cancer cell lines and showed inhibitory activity against CDK2/cyclin A2. ijrpr.com

Investigating Anticancer Activity Mechanisms

The anticancer properties of this compound and its derivatives are being actively explored, with research focusing on their ability to inhibit cell growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.

Cell Growth Inhibition Pathways

Derivatives of this compound have demonstrated significant cell growth inhibitory effects across various cancer cell lines. For example, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov In general, these compounds were found to be more cytotoxic against the U-87 cell line. nih.gov One of the most active compounds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone , reduced the viability of U-87 cells to 19.6 ± 1.5%. nih.gov

Similarly, novel tetracaine (B1683103) hydrazide-hydrazones have been synthesized and screened for their anticancer activity against Colo-205 and HepG2 cancer cell lines. acs.org Compounds 2f and 2m showed potent activity against the Colo-205 cell line, while compounds 2k, 2p, and 2s were most effective against the HepG2 cell line. acs.org

The mechanism of cell growth inhibition often involves the arrest of the cell cycle at specific phases. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to cause cell cycle arrest. nih.gov Compound 9a induced S phase arrest in Hela cells, while compound 14g caused G2/M phase arrest in MCF7 cells and S phase arrest in HCT-116 cells. nih.gov Quinoline hydrazide 22 was also found to induce G1 cell cycle arrest, which was associated with the upregulation of the p27kip1 cell cycle regulating protein. mdpi.com

Interactive Table: Cell Growth Inhibition Data

| Compound | Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | - | Reduced cell viability to 19.6 ± 1.5% | nih.gov |

| 2f | Colo-205 | 50.0 (24h), 46.0 (48h) | Cytotoxic activity | acs.org |

| 2m | Colo-205 | 20.5 (24h), 17.0 (48h) | Cytotoxic activity | acs.org |

| 2k | HepG2 | 30.5 (24h), 14.8 (48h) | Cytotoxic activity | acs.org |

| 2p | HepG2 | 35.9 (24h), 20.6 (48h) | Cytotoxic activity | acs.org |

| 2s | HepG2 | 20.8 (24h), 14.4 (48h) | Cytotoxic activity | acs.org |

| 9a | Hela | 2.59 | S phase cell cycle arrest | nih.gov |

| 14g | MCF7 | 4.66 | G2/M phase cell cycle arrest | nih.gov |

| 14g | HCT-116 | 1.98 | S phase cell cycle arrest | nih.gov |

| 22 | Neuroblastoma cells | - | G1 cell cycle arrest | mdpi.com |

Apoptosis Induction Mechanisms

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several derivatives of this compound have been shown to trigger apoptosis in cancer cells.

For example, pyrazolo[3,4-d]pyridazine derivatives have been investigated for their ability to induce apoptosis. nih.gov Flow cytometry studies revealed that treatment with PPD-1 , a pyrazolo[3,4-d]pyridazine derivative, led to Sub G1 and G2/M cell cycle arrest and a significant increase in the percentage of apoptotic cells in the A549 lung cancer cell line (10.06% vs 0.57% in untreated cells). nih.gov Further investigation into the mechanism showed a significant overexpression of the effector caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was inhibited. nih.gov This disruption of the Bcl-2/Bax balance suggests that PPD-1 induces apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov

Similarly, 3-pyridinylidene derivatives of modified lupane (B1675458) and ursane (B1242777) triterpenes have been identified as potent inducers of apoptosis. mdpi.com DAPI staining of human melanoma cell lines treated with compounds 6 and 7 revealed nuclei condensation and morphological changes consistent with apoptosis. mdpi.com RT-PCR analysis confirmed the upregulation of pro-apoptotic genes Bak and Bad, and the downregulation of anti-apoptotic genes Bcl-XL and Bcl-2. mdpi.com

Pyrano[3,2-c]pyridine derivatives have also been shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.net Treatment with these compounds led to an increase in the sub-G1 population in cell cycle analysis and the exposure of phosphatidylserine (B164497) on the outer cell membrane, both hallmarks of apoptosis. researchgate.net

Modulation of Signaling Pathways (e.g., EGFR)

The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration, and its dysregulation is a common feature of many cancers. waocp.orgnih.govmdpi.com Consequently, targeting the EGFR pathway is a key strategy in cancer therapy. nih.gov

A compound identified as 13f , 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, has been shown to have potent anti-cancer activities in cholangiocarcinoma (CCA) cell lines through the modulation of the EGFR signaling pathway. waocp.org This compound was confirmed as an inhibitor of EGFR tyrosine kinase with an IC50 value of 22 nM. waocp.org Treatment with 13f suppressed the EGF-stimulated basal expression of EGFR in KKU-452 cells more effectively than the known EGFR inhibitor Gefitinib. waocp.org

The mechanism of EGFR activation involves ligand binding, which induces receptor dimerization and tyrosine phosphorylation, leading to the activation of downstream signaling cascades. nih.gov These pathways include the RAS/RAF and PI3K/AKT pathways, which promote uncontrolled cell proliferation. mdpi.com Inhibitors like 13f can block these signaling events, leading to the suppression of cancer cell growth and migration. waocp.org

Neuroprotective Activity Mechanisms (In Silico/In Vitro)

The neuroprotective potential of this compound and its derivatives has been explored through various in vitro and in silico models, revealing multifaceted mechanisms of action. These compounds are of interest in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where neuronal damage and loss are key features.

In vitro studies on related hydrazide-hydrazone derivatives have demonstrated significant neuroprotective effects in models of induced neurotoxicity. mdpi.com For instance, certain derivatives have shown the ability to counteract oxidative stress induced by agents like 6-hydroxydopamine (6-OHDA), tert-butyl hydroperoxide (t-BuOOH), and iron/ascorbic acid (Fe2+/AA)-induced lipid peroxidation in isolated brain components such as synaptosomes, microsomes, and mitochondria. mdpi.commdpi.com This suggests that a core mechanism of their neuroprotective action is the mitigation of oxidative damage, a common pathway in neurodegeneration. mdpi.commdpi.com

One study highlighted a series of N'-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides, which demonstrated statistically significant neuroprotective effects across all three tested models of induced neurotoxicity. mdpi.com This points to the broad-spectrum antioxidant capacity of the hydrazide-hydrazone scaffold.

Furthermore, some pyridine-containing compounds have been investigated for their ability to inhibit key enzymes implicated in neurodegeneration. For example, certain derivatives have been designed and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine and a target in Parkinson's disease therapy. mdpi.com The inhibition of MAO-B can lead to increased dopamine levels and reduced production of reactive oxygen species, contributing to neuroprotection. mdpi.com

In the context of Alzheimer's disease, derivatives have been designed to target multiple pathological factors. This includes the inhibition of cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), which increases the levels of the neurotransmitter acetylcholine. nih.gov Some derivatives have also shown the ability to reduce the aggregation of amyloid-beta (Aβ) plaques and chelate metal ions that contribute to oxidative stress. nih.gov For instance, certain N'-(quinolin-4-ylmethylene)propanehydrazides have been identified as potent cholinesterase inhibitors. nih.gov

In silico molecular docking studies have been employed to predict and understand the interactions of these compounds with their biological targets. These computational methods help in visualizing how the molecules bind to the active sites of enzymes like MAO-B and cholinesterases, providing a rationale for their inhibitory activity. mdpi.comnih.gov

It is also worth noting that the neuroprotective effects of some pyridine-based compounds, such as the mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine), have been linked to their ability to directly modulate NMDA receptor activity at higher concentrations, in addition to their primary target. nih.gov This highlights the potential for polypharmacology in the neuroprotective actions of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more potent and selective compounds.

For hydrazide-hydrazone derivatives, the nature of the substituent on the benzylidene moiety plays a crucial role in determining their biological activity. For instance, in a series of chiral lactic-hydrazone derivatives, compounds with higher hydrogen bonding potential exhibited enhanced antibacterial activity. researchgate.net This suggests that the ability to form hydrogen bonds with the target protein is a key determinant of efficacy.

In the context of antiproliferative activity, studies on pyridine derivatives have shown that the number and position of methoxy (B1213986) (OMe) groups can significantly impact their potency. nih.gov An increase in the number of OMe groups has been correlated with a decrease in the IC50 value, indicating enhanced activity. nih.gov The introduction of hydroxyl (OH) groups has also been shown to reduce IC50 values, with the effect being more pronounced with multiple hydroxyl substitutions. nih.gov Conversely, the presence of halogen atoms or bulky groups in the structure tends to decrease antiproliferative activity. nih.gov

For derivatives of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide, SAR studies have been conducted to understand their antibacterial activity. researchgate.net The design of these compounds was based on the pharmacophoric features of the quinolone antibiotic ciprofloxacin. researchgate.net The in vitro evaluation of these derivatives against various bacterial strains revealed that specific substitutions are crucial for potent antibacterial action. researchgate.net

In the case of pyridine-4-carbohydrazide derivatives, the electronic properties of the substituents have been shown to influence their bioactivity. auctoresonline.org Electron-donating groups like methoxy and hydroxy can slightly improve bioactivity, likely by enhancing electronic interactions with the target. nih.govauctoresonline.org Derivatives with dimethylamino groups also show moderate activity, further supporting the role of electron-donating groups in enhancing bioactivity. auctoresonline.org

The following table summarizes the general SAR trends observed for pyridine and hydrazide derivatives:

| Structural Modification | Effect on Biological Activity | Reference(s) |

| Increased number of methoxy (OMe) groups | Increased antiproliferative activity | nih.gov |

| Addition of hydroxyl (OH) groups | Increased antiproliferative activity | nih.gov |

| Presence of halogens or bulky groups | Decreased antiproliferative activity | nih.gov |

| Electron-donating groups (e.g., OMe, OH, N(CH3)2) | Enhanced bioactivity | nih.govauctoresonline.org |

| Increased hydrogen bonding potential | Enhanced antibacterial activity | researchgate.net |

These SAR insights are invaluable for the rational design of new this compound derivatives with improved therapeutic potential.

In Silico Drug-Likeness and Bioactivity Predictions

In silico tools are widely used in the early stages of drug discovery to predict the drug-likeness and potential bioactivity of novel compounds, thereby helping to prioritize candidates for synthesis and further testing. For this compound and its derivatives, various computational models have been employed to assess their pharmacokinetic and pharmacodynamic properties.

Drug-Likeness and Physicochemical Properties:

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five and Veber's rules, which evaluate physicochemical properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and rotatable bonds. auctoresonline.org Studies on pyridine-4-carbohydrazide derivatives have shown that while many compounds adhere to these rules, some may exhibit low aqueous solubility, which could pose a challenge for absorption. auctoresonline.org

Pharmacokinetic Predictions (ADMET):

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the potential of a compound to become a drug.

Absorption: Human Intestinal Absorption (HIA) is a key parameter for oral bioavailability. For a series of pyridine-4-carbohydrazide derivatives, predicted HIA values were generally high (ranging from 83.21% to 96.43%), suggesting good potential for oral absorption. auctoresonline.org

Permeability: Caco-2 cell permeability assays are often used to predict intestinal drug absorption. Some pyrrolizidine (B1209537) alkaloids, another class of heterocyclic compounds, have shown high Caco-2 permeability in silico. mdpi.com

Toxicity: In silico toxicity predictions can flag potential liabilities early on. For instance, AMES toxicity tests predict the mutagenic potential of a compound. mdpi.com Predictions for some pyrrolizidine alkaloids indicated that a percentage of them might be mutagenic. mdpi.com Liver injury is another critical toxicity endpoint that can be predicted. mdpi.com